Structural Divergence from Biologically Active Analog UNC-669
The target compound is structurally differentiated from the known L3MBTL inhibitor UNC-669. The target contains a critical methylene (-CH2-) spacer linking the 5-bromopyridin-3-yl moiety to the piperidine ring, whereas UNC-669 uses a carbonyl (C=O) linker . Additionally, UNC-669 possesses a 4-pyrrolidin-1-yl substituent on the piperidine ring which is absent in the target compound . These structural differences result in a complete divergence of known biological activity, with UNC-669 showing an IC50 of 4.2 µM against L3MBTL1, while no such activity is reported for the target compound [1]. This confirms the target is not a functional analog.
| Evidence Dimension | Linker group at piperidine 3-position and piperidine substitution |
|---|---|
| Target Compound Data | Methylene (-CH2-) linker; no pyrrolidine substituent |
| Comparator Or Baseline | UNC-669: Carbonyl (-C=O) linker at piperidine 4-position; 4-pyrrolidin-1-yl substituent |
| Quantified Difference | Structural divergence leads to inactive vs. active (IC50 = 4.2 µM for L3MBTL1 by UNC-669) |
| Conditions | Structural comparison based on chemical structures; biological data from L3MBTL1 inhibition assay for UNC-669 |
Why This Matters
Ensures the correct chemical entity is procured for synthetic projects where an inactive scaffold or orthogonal reactivity is required.
- [1] BPS Bioscience. (n.d.). Product Information: UNC669. View Source
